{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride
CAS No.: 1986846-63-2
Cat. No.: VC2746108
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13 g/mol
* For research use only. Not for human or veterinary use.
![{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride - 1986846-63-2](/images/structure/VC2746108.png)
Specification
CAS No. | 1986846-63-2 |
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Molecular Formula | C8H15Cl2N3 |
Molecular Weight | 224.13 g/mol |
IUPAC Name | [1-(cyclopropylmethyl)imidazol-2-yl]methanamine;dihydrochloride |
Standard InChI | InChI=1S/C8H13N3.2ClH/c9-5-8-10-3-4-11(8)6-7-1-2-7;;/h3-4,7H,1-2,5-6,9H2;2*1H |
Standard InChI Key | VWATWKKIHFMQEX-UHFFFAOYSA-N |
SMILES | C1CC1CN2C=CN=C2CN.Cl.Cl |
Canonical SMILES | C1CC1CN2C=CN=C2CN.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Composition
{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride consists of an imidazole ring as the core structure with strategic functional group attachments. The free base form has a molecular formula of C8H13N3, while the dihydrochloride salt incorporates two additional HCl molecules . The structural arrangement includes:
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An imidazole ring serving as the central scaffold
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A cyclopropylmethyl group attached to the N1 position of the imidazole ring
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A methanamine (methylamine) group attached to the C2 position of the imidazole ring
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Two hydrochloride moieties that form ionic bonds with the basic nitrogen atoms in the molecule
The structural organization of these components creates a molecule with specific spatial orientation and electronic distribution that influences its chemical behavior and potential biological interactions.
Physicochemical Properties
The compound exhibits distinctive physicochemical properties that are relevant to its applications in research and potential pharmaceutical development. The following table summarizes the key physicochemical properties of the free base form of the compound:
Property | Value | Significance |
---|---|---|
Molecular Weight | 151.21 g/mol | Relatively low molecular weight, favorable for drug-like properties |
XLogP3-AA | -0.4 | Suggests good water solubility |
Hydrogen Bond Donor Count | 1 | Contributes to potential for intermolecular interactions |
Hydrogen Bond Acceptor Count | 2 | Influences solubility and binding affinity |
Rotatable Bond Count | 3 | Indicates moderate molecular flexibility |
Exact Mass | 151.110947427 Da | Useful for analytical identification |
These properties collectively indicate that the compound possesses characteristics that align with Lipinski's Rule of Five, suggesting potential bioavailability if considered for pharmaceutical applications . The negative XLogP3-AA value particularly indicates hydrophilicity, which is further enhanced in the dihydrochloride salt form. This property is beneficial for aqueous solubility in experimental and biological systems.
The dihydrochloride salt formation significantly affects the compound's properties compared to its free base. Salt formation typically:
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Increases water solubility
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Enhances stability
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Modifies the crystal structure
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Alters the pH of aqueous solutions
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May improve handling characteristics
Molecular Identifiers and Nomenclature
For precise identification in chemical databases and literature, the compound is associated with specific identifiers. These standardized codes and names ensure accurate referencing and retrieval of information:
Identifier Type | Value |
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PubChem CID | 80292868 |
IUPAC Name | [1-(cyclopropylmethyl)imidazol-2-yl]methanamine |
InChI | InChI=1S/C8H13N3/c9-5-8-10-3-4-11(8)6-7-1-2-7/h3-4,7H,1-2,5-6,9H2 |
InChIKey | ZEAZNLAUTKEMMX-UHFFFAOYSA-N |
SMILES | C1CC1CN2C=CN=C2CN |
Creation Date in Database | 2014-10-20 |
Last Modification Date | 2025-02-22 |
These identifiers facilitate unambiguous identification of the compound across different chemical databases and literature sources . The recent modification date suggests that information about this compound continues to be updated, potentially reflecting ongoing research interest.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of {[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride typically involves a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and yield. While specific synthetic routes may vary, several general approaches can be employed based on established methods for similar imidazole derivatives.
A typical synthetic pathway might involve the following key steps:
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Formation or acquisition of an appropriately substituted imidazole ring system
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Selective N-alkylation at the N1 position using cyclopropylmethyl halide or similar alkylating agents
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Functionalization of the C2 position to introduce the methanamine group, potentially through reduction of a nitrile or carboxylic acid derivative
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Salt formation through treatment with hydrochloric acid to obtain the dihydrochloride form
The selective N-alkylation step is particularly challenging given the presence of two nitrogen atoms in the imidazole ring, requiring carefully controlled reaction conditions to achieve regioselectivity. The choice of reagents, solvents, temperature, and catalysts plays a crucial role in determining the success and efficiency of these synthetic steps.
Purification and Characterization
Following synthesis, the compound typically requires purification to remove reaction by-products and unreacted starting materials. Common purification techniques for this class of compounds include:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel or other stationary phases
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Preparative high-performance liquid chromatography (HPLC)
Characterization of the purified compound would typically involve:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
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Mass spectrometry
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Infrared spectroscopy
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Elemental analysis
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X-ray crystallography (if suitable crystals can be obtained)
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Melting point determination
These analytical techniques collectively confirm the identity, purity, and structural features of the synthesized compound before it is used in further studies or applications.
Chemical Reactivity and Stability
Reactive Centers and Functional Group Chemistry
{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride contains several reactive centers that influence its chemical behavior:
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The imidazole ring, which displays aromatic character and can participate in various electrophilic and nucleophilic substitution reactions
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The primary amine group, which can undergo typical amine reactions such as acylation, alkylation, and condensation reactions
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The cyclopropyl ring, which possesses ring strain and can undergo ring-opening reactions under certain conditions
The dihydrochloride salt form affects the reactivity by protonating the basic nitrogen atoms, thereby reducing their nucleophilicity while enhancing water solubility. Upon dissolution in basic media, the free base form would be regenerated, restoring the nucleophilic character of the nitrogen atoms.
Stability Considerations
The stability of {[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride is influenced by several factors:
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pH stability: As a dihydrochloride salt, the compound is generally stable in acidic to neutral pH but may undergo deprotonation in basic conditions
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Thermal stability: The imidazole ring typically confers good thermal stability, but excessive heat may lead to decomposition
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Photostability: Imidazole derivatives may exhibit varying degrees of photosensitivity, potentially requiring storage in amber containers
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Oxidative stability: The compound may be susceptible to oxidation, particularly at the primary amine group
For long-term storage, the compound would typically be kept in a cool, dry place, protected from light and oxygen. These storage conditions help maintain the integrity of the compound for research and application purposes.
Comparative Analysis with Similar Compounds
Structural Analogs
To better understand the unique properties of {[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride, it is valuable to compare it with structurally related compounds:
These structural differences and similarities help contextualize the chemical and potential biological behavior of {[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride. The position of functional groups around the imidazole ring significantly influences the compound's electronic distribution, steric properties, and reactivity patterns .
Pharmacological Comparison
While specific pharmacological data for {[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride is limited in the available search results, general patterns for similar imidazole derivatives can be observed:
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Imidazoles with primary amine functionalities often exhibit binding to various receptors and enzymes
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The position of substituents on the imidazole ring can dramatically affect selectivity for biological targets
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The cyclopropylmethyl group may enhance lipophilicity and influence membrane permeability compared to simpler alkyl substitutions
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The dihydrochloride salt form typically enhances water solubility but may reduce passive membrane permeation
These comparative insights provide a framework for understanding how structural modifications might be pursued to optimize properties for specific applications.
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